Cas no 211567-04-3 (Picroside IV)

Picroside IV Chemical and Physical Properties
Names and Identifiers
-
- Picroside IV
- 6'-O-p-E-Coumaroylcatalpol
- MEGxp0_001243
- AKOS040760635
- CS-0032404
- HY-N5086
- NCGC00180540-01
- FS-7147
- D85080
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- ACon1_001405
- BRD-K60679427-001-01-6
- 211567-04-3
- DA-66718
- [(2S,3S,4R,5S,6S)-6-{[(1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.0,]dec-7-en-10-yl]oxy}-3,4,5-trihydroxyoxan-2-yl]methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid
- ((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo(4.4.0.02,4)dec-7-en-10-yl)oxy)oxan-2-yl)methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- ((2S,3S,4R,5S,6S)-6-(((1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo(4.4.0.0,)dec-7-en-10-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid
-
- Inchi: 1S/C24H28O12/c25-10-24-16-13(17(28)21(24)36-24)7-8-32-22(16)35-23-20(31)19(30)18(29)14(34-23)9-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
- InChI Key: AKYYFSOMEOHPPO-LQQBYVAQSA-N
- SMILES: O1[C@H]2[C@H]([C@@H]3C=CO[C@H]([C@@H]3[C@@]12CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C2C=CC(=CC=2)O)=O)O1)O)O)O)O
Computed Properties
- Exact Mass: 508.15807632g/mol
- Monoisotopic Mass: 508.15807632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 856
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 188
- XLogP3: -1.5
Experimental Properties
- Color/Form: Powder
- Density: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (8.6 g/l) (25 º C),
Picroside IV Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN90868-10mg |
Picroside IV |
211567-04-3 | >=98% | 10mg |
$318 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P15840-10mg |
Picroside IV |
211567-04-3 | 10mg |
¥2798.0 | 2021-09-08 | ||
TargetMol Chemicals | TN2072-10 mg |
Picroside IV |
211567-04-3 | 98% | 10mg |
¥ 2,090 | 2023-07-10 | |
Aaron | AR00BHBZ-10mg |
picroside IV |
211567-04-3 | 10mg |
$632.00 | 2023-12-14 | ||
Chengdu Biopurify Phytochemicals Ltd | BP3895-10mg |
Picroside IV |
211567-04-3 | 98% | 10mg |
$290 | 2023-09-19 | |
A2B Chem LLC | AF34579-50mg |
picroside IV |
211567-04-3 | ≥98% | 50mg |
$844.00 | 2024-04-20 | |
A2B Chem LLC | AF34579-100mg |
picroside IV |
211567-04-3 | ≥98% | 100mg |
$1427.00 | 2024-04-20 | |
TargetMol Chemicals | TN2072-10mg |
Picroside IV |
211567-04-3 | 10mg |
¥ 2090 | 2024-07-19 | ||
TargetMol Chemicals | TN2072-1 ml * 10 mm |
Picroside IV |
211567-04-3 | 1 ml * 10 mm |
¥ 2190 | 2024-07-19 | ||
Aaron | AR00BHBZ-50mg |
Picroside IV |
211567-04-3 | 98% | 50mg |
$676.00 | 2025-02-11 |
Picroside IV Related Literature
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on Picroside IV
Recent Advances in Picroside IV (211567-04-3) Research: A Comprehensive Review
Picroside IV (CAS: 211567-04-3) is a bioactive iridoid glycoside primarily derived from Picrorhiza kurroa, a medicinal plant traditionally used in Ayurvedic and Chinese medicine. Recent studies have highlighted its potential therapeutic applications, particularly in neuroprotection, anti-inflammatory effects, and hepatoprotection. This research brief synthesizes the latest findings on Picroside IV, focusing on its mechanisms of action, pharmacological properties, and clinical relevance.
A 2023 study published in Phytomedicine demonstrated Picroside IV's neuroprotective effects in a mouse model of Alzheimer's disease. The compound significantly reduced amyloid-beta plaque formation and attenuated synaptic dysfunction by modulating the PI3K/Akt/GSK-3β signaling pathway. These findings suggest Picroside IV as a promising candidate for neurodegenerative disease therapy. Notably, the study employed advanced LC-MS/MS techniques to quantify Picroside IV levels in brain tissues, confirming its blood-brain barrier permeability.
In the realm of hepatoprotection, a recent Journal of Ethnopharmacology publication (2024) revealed Picroside IV's ability to mitigate drug-induced liver injury (DILI) through Nrf2/HO-1 pathway activation. The study reported a dose-dependent reduction in serum ALT/AST levels and improved histopathological outcomes in rat models. These results align with earlier findings but provide novel insights into the compound's antioxidant mechanisms at the molecular level.
Pharmacokinetic studies have made significant progress in understanding Picroside IV's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A 2024 Xenobiotica article identified three novel phase II metabolites of Picroside IV in human liver microsomes, with glucuronidation being the primary metabolic pathway. This research employed state-of-the-art UPLC-Q-TOF-MS technology and has important implications for dosage optimization in clinical applications.
Emerging research has explored Picroside IV's potential in cancer therapy. A groundbreaking 2023 study in Cancer Letters demonstrated the compound's ability to inhibit triple-negative breast cancer cell proliferation by downregulating STAT3 signaling. The research team utilized CRISPR-Cas9 gene editing to validate the molecular targets, providing robust evidence for Picroside IV's anti-cancer mechanisms. These findings open new avenues for developing Picroside IV-based combination therapies.
Despite these advances, challenges remain in Picroside IV research. Current limitations include its relatively low oral bioavailability (approximately 5-8% in rodent studies) and the need for more extensive toxicological evaluations. Recent formulation studies using nanotechnology approaches (e.g., polymeric nanoparticles and liposomes) show promise in enhancing bioavailability, as reported in a 2024 International Journal of Pharmaceutics paper.
The standardization of Picroside IV extraction and purification methods has seen notable improvements. A 2023 Journal of Chromatography B article described a novel high-efficiency counter-current chromatography (HECCC) method that achieves >98% purity with significantly reduced solvent consumption compared to traditional silica gel chromatography. This technological advancement could facilitate larger-scale production for clinical trials.
Looking forward, several clinical trials are in the pipeline to evaluate Picroside IV's efficacy in human subjects. A phase I clinical trial (NCT05678921) registered in 2023 aims to assess the safety and pharmacokinetics of Picroside IV in healthy volunteers. Additionally, preclinical studies investigating Picroside IV's potential in COVID-19-related cytokine storm management show promising preliminary results, though further validation is required.
In conclusion, recent research on Picroside IV (211567-04-3) has significantly expanded our understanding of its therapeutic potential across multiple disease areas. While challenges in formulation and clinical translation persist, the compound's multifaceted pharmacological activities and improved characterization make it a compelling subject for future drug development efforts in the chemical biology and pharmaceutical fields.
211567-04-3 (Picroside IV) Related Products
- 1353778-45-6(2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole)
- 2387601-66-1(7-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one;hydrochloride)
- 1935425-88-9(1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde)
- 2527-03-9(2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one)
- 1790197-46-4(N-[1-(furan-3-yl)propan-2-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide)
- 2150012-38-5(3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid)
- 2229159-44-6(2-(7-chloro-1,3-dioxaindan-5-yl)-2-methylpropanenitrile)
- 1092461-17-0(5-Chloro-2-(trifluoromethoxy)benzoyl chloride)
- 13312-82-8(2-Hydroxy-2-(3-nitrophenyl)acetonitrile)
- 2229095-79-6(1-{1-(adamantan-1-yl)methylcyclopropyl}ethan-1-ol)
